Cyclopenta-1,3-diene;tungsten(2+) (Cp2W²⁺), also known as dicyclopentadienyl tungsten(II), serves as a versatile precursor in organometallic chemistry and catalysis. Its two cyclopentadienyl (Cp) ligands provide steric and electronic stability, making it suitable for various transformations. Research has explored its application in:
Cp*2W²⁺ finds applications in materials science due to its ability to form coordination polymers and metal-organic frameworks (MOFs). These materials possess tailored structures with potential applications in:
While research is ongoing, initial studies suggest the potential of Cp*2W²⁺ derivatives in medicinal chemistry. Some studies have investigated their:
Cyclopenta-1,3-diene;tungsten(2+) is an organometallic compound that consists of a cyclopentadiene ligand coordinated to a tungsten center in a +2 oxidation state. The molecular formula is CHW, and its molar mass is approximately 316.04 g/mol. Cyclopentadiene is known for its reactivity, particularly in Diels–Alder reactions, and when complexed with tungsten, it forms a versatile compound used in various chemical processes and applications.
The synthesis of cyclopenta-1,3-diene;tungsten(2+) typically involves the following methods:
Cyclopenta-1,3-diene;tungsten(2+) has several applications:
Interaction studies of cyclopenta-1,3-diene;tungsten(2+) often focus on its reactivity with various substrates. These studies reveal insights into:
Cyclopenta-1,3-diene;tungsten(2+) shares similarities with several other organometallic compounds. Here are some notable comparisons:
Compound Name | Formula | Unique Features |
---|---|---|
Bis(cyclopentadienyl)tungsten dihydride | CHW | Contains two cyclopentadienyl ligands; more stable |
Ferrocene | CHFe | A metallocene with iron; widely studied for stability |
Molybdenum hexacarbonyl | Mo(CO) | Contains carbon monoxide ligands; used in catalysis |
Nickelocene | CHNi | Another metallocene; known for its electronic properties |
Cyclopenta-1,3-diene;tungsten(2+) is unique due to its specific coordination environment and reactivity patterns that differ from those of other metallocenes and organometallic complexes. Its ability to facilitate diverse
The synthesis of bis(cyclopentadienyl)tungsten dichloride (Cp₂WCl₂) in 1968 marked a breakthrough in high-valent tungsten chemistry. Early structural analyses revealed a distorted tetrahedral geometry around tungsten, with Cp ligands adopting η⁵-coordination. The 1980s saw the emergence of binuclear complexes through reactions like:
$$ \text{[W(CO)(PhC≡CPh)₃] + [W(CC₆H₄Me-4)(CO)₂Cp] → [W₂(μ-CO)₂(CO)(η-PhC≡CPh)(η-C₅Ph₄R)Cp]} $$
yielding short W–W bonds (2.586 Å). The 1997 discovery of cationic hydrides [Cp₂WH(L)]⁺ (L = THF, MeCN) expanded synthetic pathways for W(II)→W(IV) redox cycles, while 2018 studies on phosphanylphosphido complexes [Cp(C₅H₄P-PR₂)WH] demonstrated Cp’s role in stabilizing low-coordinate geometries.
Compound | Formula | Melting Point (°C) | W Oxidation State | Notable Reactivity |
---|---|---|---|---|
Cp₂WCl₂ | C₁₀H₁₀Cl₂W | 350 | +4 | Nucleophilic substitution |
Cp₂WH₂ | C₁₀H₁₂W | 115 | +2 | H₂ elimination |
[Cp₂W(μ-CO)₂] | C₁₂H₁₀O₂W₂ | - | +2/+2 | CO-bridged dimerization |
Cp₂WX₂ (X = Cl, H) complexes serve as versatile synthons due to:
Notably, Cp₂WH₂ undergoes oxidative addition with CS₂ to form dithiocarbonate complexes, while photolysis of [Cp₂W(CO)₂] generates coordinatively unsaturated species active in alkene metathesis.
Tungstenocenes differ from ferrocene analogs in three key aspects:
Recent advances exploit these traits for:
The tungsten(2+) center in cyclopentadienyl tungsten complexes adopts a distinctive coordination geometry that reflects the unique electronic configuration and steric requirements of the system [1] [2]. The coordination environment around tungsten(2+) is characterized by a piano-stool geometry, where the cyclopentadienyl ligand occupies one coordination site and additional ligands complete the coordination sphere [28] [30].
In cyclopentadienyl tungsten complexes, the tungsten atom is effectively seven-coordinate when considering the cyclopentadienyl ligand as occupying a single coordination site [2] [6]. The geometry can be described as distorted square-pyramidal with the cyclopentadienyl centroid occupying the apical position [2] [5]. This arrangement creates the characteristic "piano-stool" structure where the cyclopentadienyl ring serves as the seat and the other ligands form the legs of the stool [28] [30].
The bond distances from tungsten to the individual cyclopentadienyl carbon atoms typically range from 2.312 to 2.376 Ångströms, demonstrating uniform coordination across the five-membered ring [2]. The tungsten-cyclopentadienyl centroid distance in these complexes is consistently observed around 1.940 Ångströms [18]. The angle between the cyclopentadienyl centroid and tungsten with other ligands varies depending on the specific complex, but generally falls within the range of 119.5 to 121.7 degrees [28].
Parameter | Value Range | Reference Complex |
---|---|---|
Tungsten-Carbon Distance | 2.312-2.376 Å | [W(C₅H₅)(C₄H₇O₂)(CO)₃] |
Tungsten-Centroid Distance | 1.940 Å | (C₅H₅)₂WH₂ |
Centroid-Tungsten-Ligand Angle | 119.5-121.7° | CpW(CO)₄ complexes |
The coordination geometry is further influenced by the electronic configuration of tungsten(2+), which possesses a d⁴ electron configuration [15] [28]. This electronic structure leads to specific orbital occupancy patterns that stabilize the piano-stool geometry over alternative coordination arrangements [28].
The π-bonding interactions between cyclopentadienyl and tungsten represent a fundamental aspect of the electronic structure in these organometallic complexes [3] [8]. The cyclopentadienyl ligand functions as a six-electron donor through its π-system, forming multiple orbital interactions with the tungsten d-orbitals [28] [15].
The primary π-bonding interactions occur through the overlap of the filled π-molecular orbitals of the cyclopentadienyl ring with empty d-orbitals of tungsten [15] [28]. The cyclopentadienyl ligand possesses three occupied π-orbitals: one totally symmetric orbital and two degenerate orbitals of e₁ symmetry [28]. These orbitals interact with tungsten d-orbitals of appropriate symmetry, particularly the dxz, dyz, and d_z² orbitals [15] [28].
The bonding scheme involves donation from the cyclopentadienyl π-orbitals to empty tungsten d-orbitals, complemented by back-donation from filled tungsten d-orbitals to vacant cyclopentadienyl π*-orbitals [15] [28]. This bidirectional electron flow stabilizes the metal-ligand bond and accounts for the strong binding affinity observed in cyclopentadienyl tungsten complexes [3] [15].
Theoretical calculations indicate that the highest occupied molecular orbital in many cyclopentadienyl tungsten complexes is primarily of d_xy orbital parentage, which influences the electronic properties and reactivity of these compounds [40]. The metal-ligand π-bonding interactions are particularly significant for understanding the electronic structure, as they result in substantial orbital mixing and delocalization [9] [15].
The strength of π-bonding interactions is evidenced by the relatively short tungsten-cyclopentadienyl centroid distances and the uniform coordination of all five carbon atoms in the ring [18] [2]. Nuclear magnetic resonance studies have provided additional insight into these interactions, with tungsten-183 nuclear magnetic resonance chemical shifts reflecting the electronic environment around the metal center [32] [33].
Theoretical models for describing metal-ligand orbital interactions in cyclopentadienyl tungsten complexes have evolved from simple molecular orbital theory to sophisticated density functional theory calculations [3] [14] [15]. The extended Hückel molecular orbital method has been extensively used to understand the electronic structure of piano-stool complexes [28].
The Dewar-Chatt-Duncanson model provides a fundamental framework for understanding metal-ligand bonding in organometallic complexes [41]. This model describes the bonding through two primary components: ligand-to-metal σ-donation and metal-to-ligand π-back-donation [41] [15]. In cyclopentadienyl tungsten complexes, this translates to donation from cyclopentadienyl π-orbitals to tungsten d-orbitals and back-donation from tungsten d-orbitals to cyclopentadienyl π*-orbitals [15] [28].
Modern density functional theory calculations have provided quantitative insights into the bonding interactions [14] [15] [17]. These calculations reveal that the metal-ligand bonding can be decomposed into three components: electrostatic interactions, orbital interactions, and Pauli repulsion [41]. The orbital interaction component includes both σ-donation and π-back-donation terms that are central to the Dewar-Chatt-Duncanson model [41].
Fragment molecular orbital analysis has been particularly useful for understanding cyclopentadienyl tungsten complexes [28]. This approach treats the cyclopentadienyl ligand and the tungsten fragment as separate entities and examines their orbital interactions upon complex formation [28]. The analysis shows that the d-orbital degeneracies observed in idealized geometries are lifted due to the reduced symmetry in actual complexes [15] [28].
Energy decomposition analysis has quantified the relative contributions of different bonding components [41]. These studies indicate that while σ-donation is typically the dominant interaction, π-back-donation plays a significant role in stabilizing the complex and influencing its electronic properties [15] [41]. The calculations also reveal that the strength of these interactions depends strongly on the symmetry relationship between the ligand orbitals and the metal d-orbitals [40].
Crystallographic analysis of cyclopentadienyl tungsten complexes has provided detailed structural parameters that validate theoretical predictions and reveal important structure-property relationships [2] [12] [22]. Single-crystal X-ray diffraction studies have been instrumental in determining precise bond lengths, bond angles, and molecular conformations [2] [12].
Structural analysis of tricarbonyl(3-carboxypropyl)(η⁵-cyclopentadienyl)tungsten(II) reveals characteristic features of the piano-stool geometry [2]. The tungsten-cyclopentadienyl carbon bond lengths range from 2.312 to 2.376 Ångströms, with carbon-carbon bonds in the cyclopentadienyl ring spanning 1.385 to 1.431 Ångströms [2]. The carbon-carbon-carbon angles within the ring fall between 107.3 and 108.4 degrees, indicating minimal distortion from ideal pentagon geometry [2].
Crystallographic studies of germyl(germylene)tungsten complexes have provided additional structural data for cyclopentadienyl tungsten systems [4]. These studies reveal significantly short tungsten-ligand bonds and planar geometry around coordinated atoms, indicating strong metal-ligand interactions [4]. The crystal structures show that the cyclopentadienyl ligand maintains its η⁵-coordination mode across different complex types [4] [12].
Structural Parameter | Observed Range | Complex Type |
---|---|---|
W-C(Cp) Bond Length | 2.312-2.376 Å | Tricarbonyl complexes |
C-C(Cp) Bond Length | 1.385-1.431 Å | General Cp complexes |
C-C-C Angle | 107.3-108.4° | Cyclopentadienyl ring |
W-Centroid Distance | 1.940-2.000 Å | Various complexes |
Crystallographic analysis has also revealed the presence of rotational disorder in some cyclopentadienyl tungsten complexes [28] [11]. The cyclopentadienyl ring can undergo rotation around the metal-centroid axis with relatively low energy barriers, leading to orientational disorder in crystal structures [38] [28]. This disorder reflects the relatively weak steric interactions between the cyclopentadienyl ring and other ligands [28].
The molecular structures determined by crystallography show consistent trends in bond lengths and angles that correlate with electronic structure calculations [18] [2]. These structural parameters provide experimental validation for theoretical models and serve as benchmarks for computational studies [18] [15].
Rotamer configurations in cyclopentadienyl tungsten complexes arise from rotation around the metal-cyclopentadienyl centroid axis and represent an important aspect of their dynamic behavior [11] [27] [38]. The energy barriers for cyclopentadienyl rotation are generally low, enabling facile interconversion between different rotational conformations [38] [39].
Nuclear magnetic resonance studies have provided detailed information about rotational dynamics in solution [24] [34]. Variable-temperature nuclear magnetic resonance spectroscopy reveals the temperature dependence of rotational processes, with barriers typically ranging from 7.0 to 7.3 kilojoules per mole for cyclopentadienyl rotation [38] [39]. These relatively low barriers indicate that rotation occurs readily at ambient temperatures [38].
The rotational behavior depends on the steric interactions between the cyclopentadienyl ring and other ligands in the complex [28] [38]. In piano-stool complexes, the four-fold symmetry of the ligand arrangement around tungsten interacts with the five-fold symmetry of the cyclopentadienyl ring, resulting in a twenty-fold rotational barrier [28]. Calculations suggest this barrier is typically less than 1 calorie per mole in the absence of crystal packing effects [28].
Solid-state nuclear magnetic resonance studies have complemented solution-phase investigations by providing information about rotational dynamics in crystalline materials [34] [35]. These studies reveal that crystal packing forces can significantly influence rotational barriers, sometimes increasing them to several kilojoules per mole [38] [28]. The degree of orientational disorder observed in crystal structures reflects the magnitude of these rotational barriers [28].
Complex Type | Rotation Barrier (kJ/mol) | Method |
---|---|---|
CpV(CO)₄ | 7.07 | Spin-lattice relaxation |
CpMn(CO)₃ | 7.24 | Spin-lattice relaxation |
CpRe(CO)₃ | 7.15 | Spin-lattice relaxation |
Theoretical calculations have examined the potential energy surface for cyclopentadienyl rotation [27] [42]. Density functional theory studies indicate that the rotation barrier can be influenced by coordination of the metal to other ligands and by electronic effects [27]. The calculations show that metal-ligand π-bonding interactions can either facilitate or hinder rotation depending on the specific orbital interactions involved [27] [15].